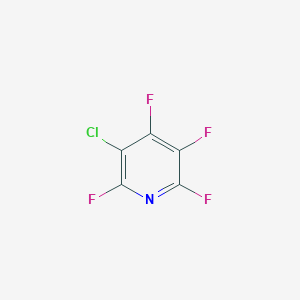

3-Chloro-2,4,5,6-tetrafluoropyridine

Overview

Description

3-Chloro-2,4,5,6-tetrafluoropyridine is a fluoropyridine derivative with the molecular formula C5ClF4N. It is a colorless to almost colorless clear liquid with a molecular weight of 185.51 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

3-Chloro-2,4,5,6-tetrafluoropyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane. The reaction is typically carried out at 120°C for 6 hours, resulting in the formation of 2,3,5,6-tetrafluoropyridine . Another method involves the reaction of 3-chlorotetrafluoropyridine with tris(diethylamino)phosphine in the presence of a proton donor, leading to the replacement of fluorine by hydrogen at position 4 .

Chemical Reactions Analysis

3-Chloro-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including substitution reactions. For example, it reacts with sodium iodide in dimethylformamide to yield 3-chloro-2,5,6-trifluoro-4-iodopyridine . It also forms corresponding organo-zinc compounds when reacted with zinc . Additionally, it can react with tris(diethylamino)phosphine in the presence of a proton donor to form products with fluorine replaced by hydrogen at position 4 .

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-2,4,5,6-tetrafluoropyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. The incorporation of fluorine into drug molecules can enhance their metabolic stability and bioavailability.

Case Study: Drug Development

In a study examining the synthesis of fluorinated drug candidates, researchers utilized this compound to develop compounds targeting cholesterol management. The fluorinated derivatives demonstrated improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Agrochemical Synthesis

The compound also serves as a key intermediate in the production of agrochemicals. Fluorinated compounds are known to exhibit enhanced biological activity and environmental stability.

Data Table: Agrochemical Products Derived from this compound

| Agrochemical | Application | Notes |

|---|---|---|

| Fluorinated Herbicides | Weed Control | Enhanced efficacy due to fluorination |

| Insecticides | Pest Management | Improved persistence in the environment |

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. A specific study highlighted its use in creating fluorinated polymers suitable for electronic applications .

Analytical Chemistry

The compound is also employed in analytical chemistry for developing methods such as chromatography and mass spectrometry.

Application Example

In a study focusing on the detection of environmental pollutants, this compound was used as a standard for calibrating analytical instruments due to its well-defined spectral properties .

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5,6-tetrafluoropyridine involves its ability to undergo substitution reactions, forming various derivatives. These reactions often involve the replacement of fluorine atoms with other substituents, leading to the formation of new compounds with different chemical properties . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Chloro-2,4,5,6-tetrafluoropyridine can be compared with other fluoropyridine derivatives such as 4-bromo-2,3,5,6-tetrafluoropyridine. Both compounds share similar structural features and undergo similar types of chemical reactions. the presence of different substituents (chlorine vs. bromine) can lead to variations in their reactivity and applications . Other similar compounds include 2,4,5-trifluorobenzonitrile and 2,3-dibromopyridine .

Biological Activity

3-Chloro-2,4,5,6-tetrafluoropyridine (CAS Number: 1735-84-8) is a fluorinated pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of four fluorine atoms and one chlorine atom on the pyridine ring, contributes to its biological activity. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₅ClF₄N |

| Molecular Weight | 185.51 g/mol |

| Density | 1.641 g/cm³ |

| Boiling Point | 118°C to 121°C |

| Flash Point | >110°C |

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions or fluorination processes. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to modify biological activities through its fluorinated structure . The introduction of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Ranjbar-Karimi et al. demonstrated that derivatives of tetrafluoropyridines possess potent antibacterial properties against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

In recent years, there has been increasing interest in the anticancer potential of fluorinated pyridines. A study highlighted the ability of certain tetrafluoropyridine derivatives to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, compounds derived from this compound showed promising results against human cancer cell lines such as HeLa and MCF-7 .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of this compound against standard bacterial strains (E. coli and S. aureus). The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity .

- Anticancer Research : In vitro studies on the effects of this compound on breast cancer cells revealed a dose-dependent reduction in cell viability with IC50 values around 25 µM after 48 hours of treatment. Further analysis indicated that the compound induced apoptosis via caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2,4,5,6-tetrafluoropyridine, and how can reaction progress be monitored?

Methodological Answer:

- Synthesis: Direct fluorination of pyridine derivatives using halogen-exchange reactions (e.g., Cl → F substitution) with reagents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) is a common approach. Alternatively, stepwise fluorination via intermediates such as 2,3,5,6-tetrafluoropyridine followed by selective chlorination at the 3-position can be employed .

- Monitoring: Thin-layer chromatography (TLC) with UV visualization is effective for tracking reaction progress. For fluorinated compounds, NMR (at 376 MHz, referenced to CFCl) provides real-time insights into fluorination efficiency and regioselectivity .

Q. Which spectroscopic and analytical techniques are most suitable for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR: NMR (in CDCl) identifies proton environments, while NMR resolves fluorine substituent patterns. NMR aids in carbon backbone analysis .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electron ionization (EI) confirms molecular weight (MW: 185.51 g/mol) and isotopic patterns for Cl/F .

- Purity Assessment: Gas chromatography (GC) with flame ionization detection (FID) or HPLC with UV detection (λ = 254 nm) quantifies impurities .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

Methodological Answer:

- Mechanistic Insight: Fluorine’s strong electron-withdrawing effect activates the pyridine ring for NAS at the 3-chloro position. Computational studies (e.g., DFT) can map charge distribution, predicting reactive sites. Experimentally, reactions with amines or alkoxides under basic conditions (e.g., NaH/THF) yield substituted derivatives. Kinetic studies using in situ NMR track substituent effects on reaction rates .

- Example: Reaction with morpholine in THF at 60°C for 24 hours produces 3-morpholino-2,4,5,6-tetrafluoropyridine with >90% yield .

Q. What challenges arise in detecting trace residues of this compound in biological matrices, and how can they be addressed?

Methodological Answer:

- Sample Preparation: Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges isolates the compound from complex matrices. Derivatization with BSTFA enhances volatility for GC-MS analysis .

- Detection Limits: Capillary GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron capture detection (ECD) achieves limits of quantification (LOQ) <1 ppb. Validation parameters (linearity, recovery) must comply with ISO/IEC 17025 standards .

Q. How can X-ray crystallography elucidate the structural and reactivity properties of this compound?

Methodological Answer:

- Crystal Structure Analysis: Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and intermolecular interactions (e.g., C–F⋯π contacts). For example, C–Cl bond lengths (~1.73 Å) and C–F bonds (~1.34 Å) correlate with steric and electronic effects influencing reactivity .

- Applications: Structural data guide the design of derivatives for agrochemicals or pharmaceuticals by identifying steric hindrance or electronic tuning sites .

Properties

IUPAC Name |

3-chloro-2,4,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZMYHSICIOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169628 | |

| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-84-8 | |

| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4,5,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.